Cas no 69251-96-3 (Pinoresinol 4-O-β-D-glucopyranoside)
Pinoresinol 4-O-β-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- (+)-Pinoresinol-4-O-beta-D-glucopyranoside
- 4-[(1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H- furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside
- PINORESINOL 4-O-BETA-DGLUCOPYRANOSIDE
- Pinoresinol 4-O-glucoside
- (+)-pinoresinol-β-D-glucoside
- carpidine
- (+)-Piresil-4-O-beta-D-glucopyraside
- 2-[4-[(3As,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methox
- Pinoresinol 4-O-β-D-glucopyranoside
- A14643
- (2R,3R,4R,5S,6R)-2-[4-[(3S,3aS,6R,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4
- A-D-glucoside
- Pinoresinol-4-O-glucoside
- A-D-glucopyranoside
- GLXC-14722
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxy-phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- (+)-pinoresinol-b-D-glucoside; (+)-pinor
- (+)-Piresil-4-O-
- 69251-96-3
- (+)-Pinoresinol 4-O--D-glucopyranoside
- CS-0019468
- Pinoresinol 4-O-
- F17716
- CHEBI:188731
- (+)-Pinoresinol 4-O-glucoside
- (2S,3R,4S,5S,6R)-2-(4-((1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Pinoresinol 4-O-beta-D-glucopyranoside
- AKOS032946056
- HY-N2168
- (+)-pinoresinol-
- CHEMBL1083218
- (+)-Pinoresinol-.beta.-D-glucoside
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Pinoresinol 4-O--D-glucopyranoside
- A-D-glucopyraside
- MS-29652
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (+)-Pinoresinol 4-O-β-D-glucopyranoside
- 3,5-dibromo-benzoic acid
- QLJNETOQFQXTLI-WMYFGKAISA-N
- (2S,3R,4S,5S,6R)-2-{4-[(1S,3AR,4S,6AR)-4-(4-HYDROXY-3-METHOXYPHENYL)-HEXAHYDROFURO[3,4-C]FURAN-1-YL]-2-METHOXYPHENOXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
-
- MDL: MFCD17214935
- Inchi: 1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15+,20-,21-,22-,23-,24-,25+,26+/m1/s1
- InChI Key: QLJNETOQFQXTLI-ZXMSAYDFSA-N
- SMILES: O1C([H])([H])[C@@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[C@]2([H])[C@]1([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
Computed Properties
- Exact Mass: 520.19400
- Monoisotopic Mass: 520.19446183 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 37
- Rotatable Bond Count: 7
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 157
- Molecular Weight: 520.5
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 752.5±60.0 °C at 760 mmHg
- Flash Point: 408.9±32.9 °C
- PSA: 156.53000
- LogP: 0.66330
- Vapor Pressure: No data available
Pinoresinol 4-O-β-D-glucopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
Pinoresinol 4-O-β-D-glucopyranoside Pricemore >>
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4-[(1S,3aR,4S,6aR)-4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H- furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside |
69251-96-3 | 20mg |
¥1678.0 | 2021-09-08 |
Pinoresinol 4-O-β-D-glucopyranoside Suppliers
Pinoresinol 4-O-β-D-glucopyranoside Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Pinoresinol 4-O-β-D-glucopyranoside
Pinoresinol 4-O-β-D-glucopyranoside (CAS No. 69251-96-3): A Comprehensive Overview of Its Structure, Bioactivity, and Recent Applications
Pinoresinol 4-O-β-D-glucopyranoside, with the chemical identifier CAS No. 69251-96-3, is a naturally occurring lignan glycoside that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, derived from various plant sources, particularly those in the family Fabaceae, exhibits a unique structural framework that contributes to its diverse biological activities. The presence of a glycosidic bond between the pinoresinol aglycone and the β-D-glucopyranoside moiety imparts distinct physicochemical properties, making it a subject of extensive study for potential therapeutic applications.
The structural elucidation of Pinoresinol 4-O-β-D-glucopyranoside has been a cornerstone in understanding its pharmacological relevance. The molecule consists of a phenylpropanoid backbone with two aromatic rings connected by a propyl bridge, further modified by the glucopyranoside group at the 4-position of the pinoresinol core. This intricate structure not only influences its solubility and stability but also plays a crucial role in its interaction with biological targets. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming its molecular structure and stereochemistry.
In recent years, Pinoresinol 4-O-β-D-glucopyranoside has been extensively studied for its potential health benefits. Preliminary studies have suggested that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. The antioxidant activity is attributed to its ability to scavenge free radicals and modulate oxidative stress pathways, which are implicated in various chronic diseases. Additionally, its anti-inflammatory effects have been observed in in vitro models, where it demonstrates the ability to inhibit key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
The anticancer potential of Pinoresinol 4-O-β-D-glucopyranoside has been a focal point of recent research. Studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase-dependent pathways. Furthermore, it has shown promise in inhibiting the proliferation of cancer cells by disrupting microtubule formation and arresting cell cycle progression. These findings have prompted further investigation into its mechanisms of action and potential as a chemopreventive or chemotherapeutic agent.
One of the most intriguing aspects of Pinoresinol 4-O-β-D-glucopyranoside is its role in modulating metabolic pathways. Emerging research suggests that this compound may influence glucose homeostasis by enhancing insulin sensitivity and improving glucose uptake in adipocytes and myocytes. These effects make it a promising candidate for the development of treatments for type 2 diabetes mellitus. Additionally, studies have explored its potential benefits in managing dyslipidemia by altering lipid profiles and reducing oxidative stress in blood vessels.
The pharmacokinetic profile of Pinoresinol 4-O-β-D-glucopyranoside is another critical area of interest. Research indicates that this compound exhibits moderate bioavailability following oral administration, with absorption primarily occurring in the small intestine. Metabolism studies have revealed that it undergoes biotransformation via Phase II enzymatic pathways, particularly glucuronidation and sulfation, which enhance its excretion rate. Understanding these pharmacokinetic parameters is essential for optimizing therapeutic dosing and minimizing potential side effects.
The natural sources of Pinoresinol 4-O-β-D-glucopyranoside are diverse, with notable occurrences in plants such as Pteronia incana (sea daffodil) and various species within the genus *Sophora*. The extraction and isolation processes for obtaining high-purity samples have been refined over time, utilizing techniques such as column chromatography and high-performance liquid chromatography (HPLC). These advancements have enabled researchers to obtain sufficient quantities for detailed pharmacological investigations.
The synthetic chemistry behind producing Pinoresinol 4-O-β-D-glucopyranoside has also seen significant progress. Researchers have developed efficient synthetic routes that involve glycosylation reactions between pinoresinol aglycones and β-D-glucopyranosyl donors under controlled conditions. These synthetic methods not only provide access to pure compounds for research purposes but also offer insights into structural modifications that could enhance bioactivity.
The regulatory landscape surrounding the use of Pinoresinol 4-O-β-D-glucopyranoside is evolving, with increasing focus on natural products as therapeutic agents. Regulatory bodies are increasingly recognizing the value of traditional medicine ingredients while ensuring safety and efficacy through rigorous testing protocols. This shift has opened new avenues for clinical trials and commercialization efforts.
In conclusion, Pinoresinol 4-O-β-D-glucopyranoside (CAS No. 69251-96-3) represents a fascinating compound with a rich structural complexity and diverse biological activities. Its potential applications in medicine, particularly in addressing chronic diseases such as cancer, diabetes, and metabolic disorders, make it a compelling subject for further research. As our understanding of its pharmacological properties continues to grow, so too does the likelihood of discovering novel therapeutic uses for this remarkable natural product.
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